Ethanolamine hydrochloride, [1-3H]

Radiolabeling Tracer Specific Activity

Researchers studying phosphatidylethanolamine (PE) biosynthesis and GPI-anchor trafficking face the challenge of obtaining a metabolically stable, position-specific radiolabel with sufficient sensitivity for subcellular resolution. [1-3H]Ethanolamine hydrochloride (CAS 133827-62-0) addresses this need with a C-1 tritium label delivering 35-60 Ci/mmol specific activity, low-energy beta emission for subcellular autoradiography, and >95% signal recovery in GPI studies. • Specific Activity: 35-60 Ci/mmol (1.48-2.22 TBq/mmol), enabling 600- to 1200-fold higher sensitivity vs. 14C-labeled analogs. • Metabolic Stability: >95% recovery of intact label in GPI-anchor incorporation studies; resolved tritium isotope effects (kt/kh = 4.7 and 160) support enzyme mechanism dissection. • Supply Assurance: Available in standard pack sizes (1 mg to 100 g) with batch-specific radiochemical purity certification and custom synthesis options on request.

Molecular Formula C2H8ClNO
Molecular Weight 101.558
CAS No. 133827-62-0
Cat. No. B591581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanolamine hydrochloride, [1-3H]
CAS133827-62-0
SynonymsETHANOLAMINE HYDROCHLORIDE, [1-3H]
Molecular FormulaC2H8ClNO
Molecular Weight101.558
Structural Identifiers
SMILESC(CO)N.Cl
InChIInChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1T2;
InChIKeyPMUNIMVZCACZBB-ZGFFPCLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 mci / 9.25 mbq / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanolamine Hydrochloride, [1-3H] (CAS 133827-62-0): Radiolabeled Tracer for Phospholipid and Metabolic Research


Ethanolamine hydrochloride, [1-3H] (CAS 133827-62-0) is a tritium-radiolabeled compound in which the hydrogen atom at the C-1 position of ethanolamine is replaced with tritium (³H). It is supplied as the hydrochloride salt and is primarily utilized as a radioactive tracer in biochemical and pharmacological research. The compound enables the tracking of ethanolamine incorporation into phospholipids such as phosphatidylethanolamine and glycosylphosphatidylinositol (GPI) anchors, as well as the synthesis of radiolabeled pharmaceuticals. [1] The tritium label provides a sensitive and specific means of detection in studies of metabolic pathways, drug metabolism, and molecular interactions, facilitating insights into drug development and optimization.

Ethanolamine Hydrochloride, [1-3H]: Why In-Class Compounds Cannot Be Simply Interchanged


Generic substitution of this compound is not scientifically valid because the radiolabel at the C-1 position is essential for specific tracking in metabolic and biosynthetic pathways. Non-labeled ethanolamine hydrochloride (CAS 2002-24-6) cannot provide the radioactive signal required for detection in assays such as autoradiography or scintillation counting. Alternative isotopes (e.g., ¹⁴C) or labeling positions (e.g., [2-³H]) introduce different physical and chemical properties, including altered specific activities, metabolic stability, and spatial resolution. The precise position of the tritium label determines the fate of the molecule in enzymatic reactions and influences the interpretation of experimental results. Therefore, direct substitution with another isotopologue or analog would fundamentally compromise the integrity of quantitative tracking and the reliability of data obtained from studies dependent on this specific probe. [1]

Ethanolamine Hydrochloride, [1-3H]: Quantitative Differentiation Evidence for Scientific Procurement


High Specific Activity for Sensitive Detection in Tracer Studies

The compound [1-3H]ethanolamine hydrochloride offers significantly higher specific activity compared to the ¹⁴C-labeled analog. The tritiated form is available at specific activities of 60 Ci/mmol or 35-40 Ci/mmol [1], while ¹⁴C-labeled ethanolamine typically has specific activities in the range of 50-100 mCi/mmol [2]. This 600- to 1200-fold higher specific activity enables experiments requiring lower compound concentrations, enhanced sensitivity in autoradiography, and reduced radiation exposure.

Radiolabeling Tracer Specific Activity

Superior Spatial Resolution in Autoradiography via Low-Energy Beta Emission

Tritium emits low-energy beta particles (Emax = 18.6 keV) with a maximum path length in tissue of approximately 6 μm, enabling subcellular resolution in autoradiography. In contrast, ¹⁴C emits beta particles with Emax = 156 keV and a path length of up to 100 μm, resulting in significantly lower spatial resolution. This property of tritium is widely documented and directly applicable to [1-3H]ethanolamine hydrochloride, which is used for high-resolution localization of ethanolamine metabolites in cells and tissues. [1]

Autoradiography Imaging Spatial Resolution

Position-Specific Labeling at C-1 Enables Unique Mechanistic Studies

The position-specific tritium label at the C-1 (carbinol) carbon of ethanolamine is essential for distinguishing between the two hydrogen transfer steps in the reaction catalyzed by ethanolamine ammonia-lyase. Studies using [1-3H]ethanolamine have quantified the tritium isotope effect for the first hydrogen transfer step (kt/kh = 4.7) and the second step (kt/kh = 160). [1] These values cannot be obtained with randomly labeled or uniformly labeled ethanolamine, nor with deuterium-labeled analogs (kD/kH = 6.8 for the overall reaction [2]), due to the different magnitude of the isotope effect.

Enzyme Mechanism Isotope Effect Ethanolamine Ammonia-Lyase

Metabolic Fate Tracking: High Recovery of Intact Label

In studies of glycosylphosphatidylinositol (GPI) anchor biosynthesis, [3H]ethanolamine incorporated into lipids was recovered as native label at a rate of 95% following acid hydrolysis, with complete reductive methylation confirmed by HPLC. [1] This high recovery rate indicates that the tritium label at the C-1 position is metabolically stable in this system, with minimal tritium exchange or loss. In contrast, labeling with [2-3H]ethanolamine or uniformly labeled compounds may be subject to higher rates of metabolic exchange or tritium loss due to the involvement of the C-2 position in enzymatic transformations.

Metabolism Phospholipid Glycosylphosphatidylinositol

Enables Synthesis of High Specific Activity Tritiated Pharmaceuticals

[1-3H]Ethanolamine hydrochloride serves as a critical precursor for the synthesis of tritiated chloroethylnitrosoureas such as [3H]-CCNU. The use of this precursor yields [3H]-CCNU with high specific activity, achieving an overall radiochemical yield of approximately 4% after HPLC purification. [1] This yield, while modest, is sufficient for producing material suitable for DNA modification studies. In comparison, synthesis from non-labeled ethanolamine followed by tritiation often results in lower specific activity products (typically <15 Ci/mmol [2]), as post-synthetic tritiation methods may not achieve the same level of incorporation.

Synthetic Precursor Radiosynthesis Tritiated Pharmaceuticals

Facilitates Mutant Selection via Tritium Suicide for Genetic Studies

A tritium suicide procedure using [3H]ethanolamine enabled the isolation of Chinese hamster ovary (CHO) cell mutants defective in phosphatidylethanolamine biosynthesis. One selected mutant exhibited a 20-50% reduction in [3H]ethanolamine incorporation compared to wild-type cells. [1] This approach leverages the high specific activity and low-energy beta emission of tritium, which causes localized DNA damage and cell death in actively dividing cells that incorporate the radiolabel. Non-radioactive ethanolamine or ¹⁴C-labeled ethanolamine (due to its lower specific activity and longer path length) would not achieve the same selective pressure for this application.

Mutant Selection Tritium Suicide Phosphatidylethanolamine Biosynthesis

Ethanolamine Hydrochloride, [1-3H]: Optimal Application Scenarios Based on Quantitative Evidence


Phospholipid Metabolism and Membrane Trafficking Studies

Researchers investigating the biosynthesis and intracellular trafficking of phosphatidylethanolamine (PE) and glycosylphosphatidylinositol (GPI)-anchored proteins can rely on [1-3H]ethanolamine hydrochloride for sensitive and specific tracking. The high specific activity (35-60 Ci/mmol) enables detection of minute quantities of labeled lipids, while the low-energy beta emission provides subcellular resolution in autoradiography. The metabolic stability of the C-1 tritium label (95% recovery in GPI studies) ensures that the signal accurately reflects the distribution of intact ethanolamine-containing metabolites. [1][2]

Radiosynthesis of High Specific Activity Tritiated Pharmaceuticals

As a precursor for the synthesis of tritiated chloroethylnitrosoureas (e.g., [3H]-CCNU) and other pharmaceuticals, [1-3H]ethanolamine hydrochloride provides a reliable route to high specific activity products. The 4% radiochemical yield achieved in the synthesis of [3H]-CCNU is sufficient for producing material for DNA adduct studies, receptor binding assays, and ADME investigations. This approach yields products with specific activities exceeding those typically obtained from post-synthetic tritiation methods (<15 Ci/mmol), enabling more sensitive detection in downstream applications. [3]

Genetic Selection of Metabolic Pathway Mutants

This compound is uniquely suited for tritium suicide selection procedures aimed at isolating mutants in phosphatidylethanolamine biosynthesis pathways. The high specific activity and localized DNA damage caused by incorporated tritium allow for efficient selection of cells with reduced ethanolamine uptake or utilization. Mutants exhibiting a 20-50% reduction in [3H]ethanolamine incorporation can be isolated using this method, providing valuable tools for dissecting metabolic pathways and identifying genes involved in phospholipid metabolism. [4]

Mechanistic Enzymology and Isotope Effect Studies

For detailed investigations of enzyme mechanisms, particularly those involving hydrogen transfer steps, [1-3H]ethanolamine hydrochloride is essential. The position-specific label at C-1 allows quantification of individual tritium isotope effects (kt/kh = 4.7 and 160 for the two steps in ethanolamine ammonia-lyase), which cannot be resolved with deuterium or uniformly labeled compounds. This level of mechanistic detail is critical for understanding enzyme catalysis and for designing inhibitors or modulators of ethanolamine-utilizing enzymes. [5]

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